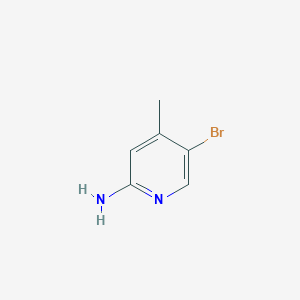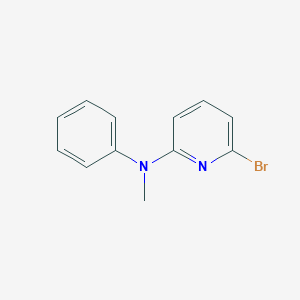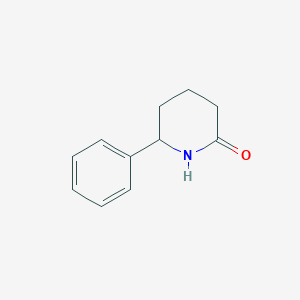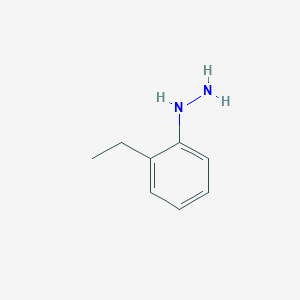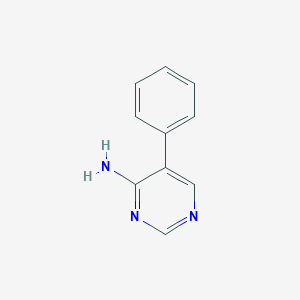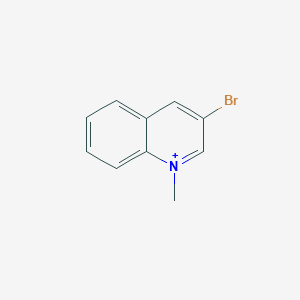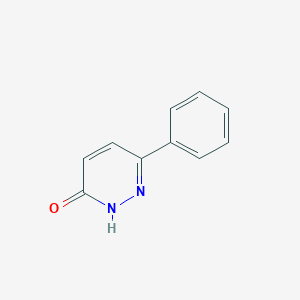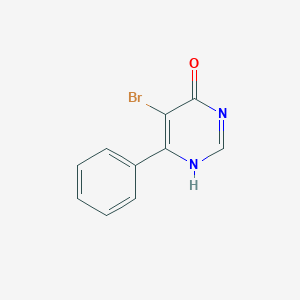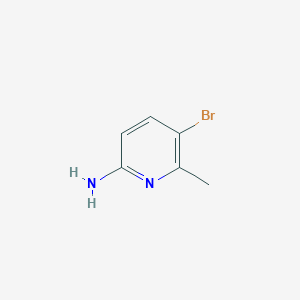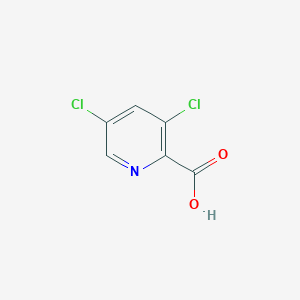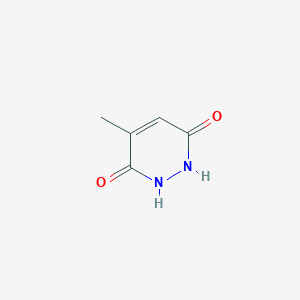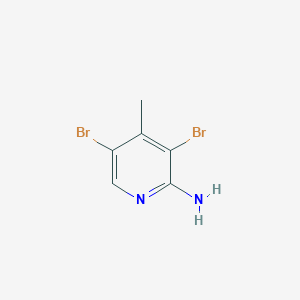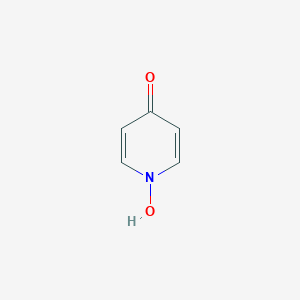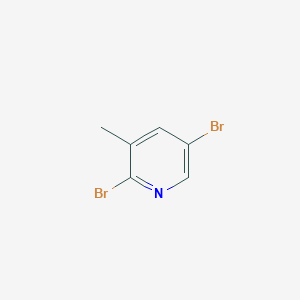![molecular formula C11H15NO3 B189466 6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol CAS No. 138808-79-4](/img/structure/B189466.png)
6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol, also known as MBDB, is a psychoactive drug that belongs to the phenethylamine family. It was first synthesized in the 1990s and has been studied extensively for its potential therapeutic applications.
Mecanismo De Acción
6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol acts as a serotonin and dopamine releaser, causing an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter release is thought to be responsible for the mood-enhancing and anxiolytic effects of 6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol. It also has some affinity for the serotonin transporter, which may contribute to its effects.
Efectos Bioquímicos Y Fisiológicos
6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol has been shown to produce a range of biochemical and physiological effects, including increased heart rate and blood pressure, dilated pupils, and increased body temperature. It also produces a sense of euphoria and increased sociability, which may be responsible for its potential therapeutic effects in the treatment of depression and anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol is that it is relatively easy to synthesize and can be produced in large quantities. It is also a relatively stable compound and can be stored for long periods of time. However, one limitation of 6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol is that it is a controlled substance in many countries and may be difficult to obtain for research purposes.
Direcciones Futuras
There are several potential future directions for research on 6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol. One area of interest is its potential use in the treatment of depression and anxiety disorders. Further research is needed to determine the optimal dose and administration route for these therapeutic applications. Another area of interest is its potential use as a research tool to study the neurochemistry of the brain. 6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol may be useful in studying the effects of neurotransmitter release on behavior and cognition. Finally, there is potential for the development of new psychoactive drugs based on the structure of 6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol. These compounds may have similar therapeutic effects with fewer side effects or greater efficacy.
Métodos De Síntesis
6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol can be synthesized by the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine and 2-bromopropane. The resulting product is then purified and crystallized to obtain 6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol in its pure form. The synthesis process is relatively simple and can be carried out in a standard laboratory setting.
Aplicaciones Científicas De Investigación
6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. It has been shown to have a similar mechanism of action to other psychoactive drugs, such as MDMA, which increases the release of serotonin, dopamine, and norepinephrine in the brain. This increase in neurotransmitter release is thought to be responsible for the mood-enhancing and anxiolytic effects of 6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol.
Propiedades
Número CAS |
138808-79-4 |
|---|---|
Nombre del producto |
6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol |
Fórmula molecular |
C11H15NO3 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
6-[2-(methylamino)propyl]-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C11H15NO3/c1-7(12-2)3-8-4-10-11(5-9(8)13)15-6-14-10/h4-5,7,12-13H,3,6H2,1-2H3 |
Clave InChI |
RQQIIXFYTHWFKW-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC2=C(C=C1O)OCO2)NC |
SMILES canónico |
CC(CC1=CC2=C(C=C1O)OCO2)NC |
Sinónimos |
2-HMDMA 2-hydroxy-4,5-methylenedioxymethamphetamine 3-(6-hydroxy-3,4-methylenedioxyphenyl)-2-methylaminopropane 6-(2-(methylamino)propyl)-1,3-benzodioxol-5-ol 6-hydroxy-3,4-(methylenedioxy)methamphetamine 6-hydroxy-MDMA 6-hydroxy-N-methyl-3,4-methylenedioxyamphetamine 6-hydroxy-N-methyl-3,4-methylenedioxyamphetamine hydrochloride 6-hydroxy-N-methyl-3,4-methylenedioxyamphetamine, (S)-isomer 6-OHMDMA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



